21-Dehydro-16β-hydroxy Prednisolone
Description
21-Dehydro-16β-hydroxy Prednisolone is a synthetic glucocorticoid derivative structurally related to prednisolone, a widely used anti-inflammatory corticosteroid. Its key modifications include a hydroxyl group at the C16β position and a dehydro (likely a double bond or ketone group) at C21, distinguishing it from the parent compound. It is primarily documented as a reference standard or impurity in pharmaceutical analysis (e.g., Budesonide synthesis) .
Properties
Molecular Formula |
C₂₁H₂₆O₆ |
|---|---|
Molecular Weight |
374.43 |
Synonyms |
(11β,16β)-11,16,17-Trihydroxy-3,20-dioxopregna-1,4-dien-21-al; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications
The table below summarizes critical structural differences among 21-Dehydro-16β-hydroxy Prednisolone and related corticosteroids:
Pharmacological and Metabolic Differences
- Receptor Binding: The C16β-OH group in 21-Dehydro-16β-hydroxy Prednisolone may reduce mineralocorticoid receptor affinity compared to prednisolone, similar to how C16α-methyl in dexamethasone minimizes sodium retention .
Metabolism :
- Hydroxylation at C20 (e.g., 20α/20β-hydroxyprednisolone) is a common metabolic pathway for prednisolone, but the C21-dehydro group in this compound may divert metabolism toward alternative pathways .
- Esterification at C21 (e.g., prednisolone-21-propionate) prolongs half-life by delaying hydrolysis, whereas the dehydro group may accelerate degradation .
- 16α-Hydroxyprednisolone, a positional isomer, is also an impurity but differs in stereochemical configuration, impacting solubility and analytical detection .
Role as a Reference Standard
21-Dehydro-16β-hydroxy Prednisolone is critical in HPLC and mass spectrometry for quantifying impurities in Budesonide, a potent glucocorticoid used in asthma and COPD treatments. Its structural similarity to Budesonide intermediates ensures accurate quality control .
Comparison with Other Impurities
- 16α-Hydroxyprednisolone : Identified as Budesonide Impurity A (EP), it differs from the 16β-hydroxy derivative in spatial orientation, affecting chromatographic retention times .
- Prednisolone-21-acetate : A common esterified impurity with increased lipophilicity, complicating extraction protocols compared to the polar 21-dehydro variant .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
